3,6-DIAMINO-N~2~-(1,3-BENZOTHIAZOL-2-YL)-5-CYANOTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE
Overview
Description
3,6-DIAMINO-N~2~-(1,3-BENZOTHIAZOL-2-YL)-5-CYANOTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzothiazole moiety, which is known for its significant biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 3,6-DIAMINO-N~2~-(1,3-BENZOTHIAZOL-2-YL)-5-CYANOTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves multiple steps and specific reaction conditions. One common synthetic route starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates are then subjected to amide coupling conditions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3,6-DIAMINO-N~2~-(1,3-BENZOTHIAZOL-2-YL)-5-CYANOTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane (DMP) for cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzothiazole and thieno[2,3-b]pyridine moieties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antibacterial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it has applications in the development of imaging reagents and fluorescence materials .
Mechanism of Action
The mechanism of action of 3,6-DIAMINO-N~2~-(1,3-BENZOTHIAZOL-2-YL)-5-CYANOTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the antibacterial activity of the compound.
Comparison with Similar Compounds
3,6-DIAMINO-N~2~-(1,3-BENZOTHIAZOL-2-YL)-5-CYANOTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can be compared with other benzothiazole derivatives. Similar compounds include 2-amino-1,3-benzothiazole and its derivatives, which also exhibit significant biological activities . the presence of the thieno[2,3-b]pyridine moiety in this compound adds to its uniqueness and enhances its biological activity. This makes it a more potent compound compared to its simpler counterparts.
Properties
IUPAC Name |
3,6-diamino-N-(1,3-benzothiazol-2-yl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6OS2/c17-6-7-5-8-11(18)12(25-15(8)21-13(7)19)14(23)22-16-20-9-3-1-2-4-10(9)24-16/h1-5H,18H2,(H2,19,21)(H,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACYHWRVSSHRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C4=C(S3)N=C(C(=C4)C#N)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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